N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine
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Overview
Description
N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine: is a compound that belongs to the class of N-heterocyclic amines. These compounds are valuable in organic chemistry due to their diverse applications in drug discovery, modern organic synthesis, and as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine can be achieved through a multi-step process. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reductive amination process. This one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. This method allows for efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine include:
- N-methyl-N-(4-chlorophenyl)-5,6-dihydropyridin-2-amine
- N-methyl-N-(4-biphenylyl)-5,6-dihydropyridin-2-amine
- N-methyl-N-(4-methylphenyl)-5,6-dihydropyridin-2-amine
- N-methyl-N-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
917886-24-9 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-tert-butyl-5-(4-methoxyphenyl)-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)18-15-14(6-5-11-17-15)12-7-9-13(19-4)10-8-12/h6-10H,5,11H2,1-4H3,(H,17,18) |
InChI Key |
DCPPWGPKSYIHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NCCC=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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